molecular formula C9H12N2O B024477 (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine CAS No. 102908-68-9

(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine

Cat. No.: B024477
CAS No.: 102908-68-9
M. Wt: 164.2 g/mol
InChI Key: IGINVTLDGILHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine is a benzoxazine derivative serving as a key synthetic intermediate and privileged scaffold in medicinal chemistry research. Its core structure is integral to compounds exhibiting significant biological activities, particularly in oncology. Research indicates that structurally related 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives demonstrate potent in vitro antiproliferative activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231, with some analogues showing efficacy on par with the standard drug Doxorubicin . The benzoxazine core is also investigated for its role as a potent and long-acting serotonin-3 (5-HT3) receptor antagonist, highlighting its potential in central nervous system (CNS) drug discovery . Furthermore, the compound's scaffold is synthesized via robust, metal catalyst-free, and environmentally friendly methods in water, underscoring its utility in green chemistry approaches . This product is intended for research purposes as a building block in the synthesis of more complex molecules, such as sulfonamide derivatives for antimicrobial evaluation or spirocyclic compounds that enhance metabolic stability and bioavailability in drug candidates . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGINVTLDGILHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441665
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102908-68-9
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Mannich Condensation

In solvent-free one-pot synthesis, paraformaldehyde, benzylamine, and substituted phenols react at elevated temperatures (80–120°C) to form the benzoxazine core. A representative protocol involves:

  • Reactants : Phenol (1 equiv), paraformaldehyde (2 equiv), benzylamine (1 equiv).

  • Conditions : Melt phase at 100°C for 4–6 hours under nitrogen.

  • Yield : 65–78% after recrystallization from ethanol.

Key intermediates include N-hydroxymethyl aniline (HMA), which reacts with phenol to form the oxazine ring. Side reactions, such as oligomerization, are minimized by strict stoichiometric control.

Two-Step Mannich Condensation

To improve purity, a two-step method isolates intermediates:

  • Formation of N,N-dihydroxymethylamine : Benzylamine reacts with formaldehyde in ethanol at 0–5°C.

  • Ring Closure : The intermediate reacts with phenol at 80°C for 3 hours, yielding the target compound with 82% purity (HPLC).

Multi-Step Synthesis via Ester Intermediates

Patent literature describes a multi-step route starting from aminophenol derivatives:

Condensation with Dibromopropionate Esters

Ethyl 2,3-dibromopropionate reacts with 2-aminophenol in dimethylformamide (DMF) at 60°C to form ethyl 3,4-dihydro-2H-benzooxazine-2-carboxylate.

StepReactantsConditionsIntermediateYield
12-Aminophenol + ethyl 2,3-dibromopropionateDMF, 60°C, 12 hrEthyl oxazine carboxylate71%
2Hydrolysis (NaOH, ethanol)Reflux, 4 hrOxazine carboxylic acid89%
3Coupling with methylamineEDC/HOBt, DCM, 24 hrTarget compound63%

This method avoids Mannich-related side products but requires stringent purification after each step.

Catalytic Methods for Enhanced Efficiency

Brønsted Acidic Ionic Liquids

The ionic liquid [HMIm]BF4 catalyzes benzoxazine formation at 90°C, reducing reaction time to 2 hours and improving yields to 85–90% .

Mechanistic Advantage : The ionic liquid stabilizes charged intermediates, suppressing oligomerization.

Metal-Catalyzed Cyclization

Copper(I) iodide (10 mol%) in acetonitrile facilitates cyclization of o-halobenzamides with formaldehyde, yielding the target compound in 74% yield .

Analytical Validation and Characterization

Synthesized compounds are validated using:

  • 1H NMR : Aromatic protons at δ 6.8–7.2 ppm, oxazine CH2 at δ 4.1–4.3 ppm.

  • 13C NMR : Oxazine carbons at 75–80 ppm, methanamine CH2 at 45 ppm.

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
One-Pot Mannich65–7890–92SimplicityOligomer formation
Two-Step Mannich8295High purityLonger reaction time
Multi-Step Synthesis6398Avoids Mannich side productsCostly reagents
Ionic Liquid Catalyzed85–9094Rapid, eco-friendlyIonic liquid recovery required

Industrial-Scale Considerations

For bulk production, the two-step Mannich method is preferred due to scalability and reproducibility. Continuous flow reactors achieve 90% conversion by maintaining precise temperature control and reducing side reactions.

Emerging Innovations

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes with comparable yields.

  • Enzymatic Catalysis : Lipases in non-aqueous media enable chiral synthesis of (R)-enantiomers .

Chemical Reactions Analysis

Types of Reactions

ORG-37684 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: ORG-37684 can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine exhibit significant antiproliferative effects against various cancer cell lines. For example, a series of 4-substituted derivatives were synthesized and evaluated for their anticancer properties. These compounds showed promising results in inhibiting the growth of cancer cells, indicating their potential as therapeutic agents in oncology .

Antimicrobial Properties

Compounds containing the benzo[b][1,4]oxazine framework have been investigated for their antimicrobial activities. Some derivatives have shown effectiveness against a range of bacterial strains, suggesting their potential use in developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that this compound and its derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .

Green Chemistry Approaches

The synthesis of this compound derivatives has been optimized using environmentally friendly methods. A notable approach involves a metal catalyst-free one-pot synthesis that utilizes water as a solvent, leading to high yields and regioselectivity .

Table 1: Synthesis of Derivatives

Entry2-AminophenolProductTime (min)Yield (%)
1H,H,H3a2070
2H,H,NO₂3b2565
3Cl,H,H3c2070
4Br,H,H3d2068
...............

This table summarizes the synthesis process for various derivatives, highlighting the efficiency of the method employed.

Polymer Chemistry

The unique structural characteristics of this compound make it a suitable candidate for incorporation into polymer matrices. Studies suggest that polymers modified with this compound can exhibit enhanced thermal stability and mechanical properties .

Drug Delivery Systems

Research has also explored the use of this compound in drug delivery applications. Its ability to form stable complexes with various drugs allows for controlled release mechanisms, improving the efficacy of therapeutic agents .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine
  • Structure : Differs by a methyl group at the 4-position of the oxazine ring.
  • Molecular Formula : C₁₀H₁₄N₂O (MW: 178.23 g/mol) .
  • Properties : The methyl group increases hydrophobicity (predicted logP: ~1.4 vs. ~1.2 for the parent compound) and may enhance membrane permeability .
  • Applications : Used in synthesizing sulfonamide derivatives with antiproliferative activity against cancer cell lines .
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine
  • Structure : Amine group at the 7-position of the benzene ring instead of the oxazine ring.
  • Molecular Formula : C₈H₁₀N₂O (MW: 150.18 g/mol) .
  • Applications : Investigated as a building block for kinase inhibitors .
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol
  • Structure : Hydroxyl group replaces the amine.
  • Molecular Formula: C₉H₁₁NO₂ (MW: 165.19 g/mol) .
  • Properties : Higher polarity (logP: ~0.8) due to the hydroxyl group, making it less bioavailable but more amenable to esterification or glycosylation .
  • Synthesis: Prepared via a green, one-pot reaction of 2-aminophenols with epichlorohydrin in water .

Functionalized Derivatives in Drug Development

AZD9977
  • Structure : Contains a (3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-carbonyl) group linked to a fluorinated acetamide.
  • Key Features : The carbonyl group enhances binding to mineralocorticoid receptors (MRs), while the fluorine improves metabolic stability .
  • Activity: Demonstrates selective MR modulation with reduced side effects compared to eplerenone .
Antioxidant Benzoxazine Hybrids
  • Example: (4-(4-Methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol (Compound 5) .
  • Modifications : Methoxybenzyl and methyl groups increase antioxidant efficacy by stabilizing radical intermediates.
  • Biological Data : Shows potent ROS-scavenging activity in fibroblasts (IC₅₀: 2.1 µM) .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula logP PSA (Ų) Key Applications
Target compound C₉H₁₂N₂O ~1.2 43.7 CNS agents, antiproliferative drugs
4-Methyl derivative C₁₀H₁₄N₂O ~1.4 40.1 Anticancer sulfonamides
7-Amino derivative C₈H₁₀N₂O ~0.9 52.0 Kinase inhibitors
Methanol analog C₉H₁₁NO₂ ~0.8 58.2 Antioxidant precursors
AZD9977 C₁₉H₁₈FN₃O₅ ~2.5 95.3 Mineralocorticoid receptor modulators

Notes:

  • logP : Calculated using XLogP3 .
  • PSA (Polar Surface Area) : Critical for predicting blood-brain barrier penetration; lower PSA (<60 Ų) favors CNS activity .

Biological Activity

(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound belongs to the class of benzo[b][1,4]oxazines, which are known for their diverse biological activities. The basic structure can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. A notable study evaluated a series of synthesized compounds for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Compounds derived from this structure showed promising IC50 values in micromolar ranges against various cancer cell lines:

CompoundCell LineIC50 (µM)
7eSW6201.498 ± 0.020
7fSW6201.794 ± 0.159
SAHASW620Reference

These findings suggest that the inhibition of HDAC plays a pivotal role in the anticancer activity of these compounds .

2. Neuroprotective Effects

Another significant aspect of this compound is its potential neuroprotective effects. A derivative was identified as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target in Alzheimer's disease and other neurodegenerative conditions. The compound exhibited an IC50 value of 1.6 µM in inhibiting GSK-3β, leading to increased levels of phosphorylated GSK-3β in neuroblastoma cells .

3. Receptor Antagonism

Research has also identified derivatives as antagonists of the 5-HT6 receptor, which is involved in cognitive processes and appetite regulation. Several compounds displayed significant antagonistic activity, indicating potential applications in treating cognitive disorders .

Study on Histone Deacetylase Inhibition

In a comprehensive study investigating the anticancer properties of various derivatives, compounds based on the benzo[b][1,4]oxazine structure were tested against three human cancer cell lines: colon (SW620), prostate (PC-3), and lung (NCI-H23). The study concluded that while some alkyl-substituted derivatives were less potent, benzyl-containing compounds showed superior activity across all assays .

Neuroprotective Activity Assessment

A study focusing on the neuroprotective effects of a derivative found that treatment with this compound led to significant improvements in cellular markers associated with neuroprotection. The results indicated enhanced survival rates in treated neuroblastoma cells compared to controls .

Q & A

Q. What conceptual frameworks guide the integration of computational and experimental data in SAR studies?

  • Methodological Answer : Adopt the "three pillars" framework (synthesis, computation, bioassay) from . Use cheminformatics pipelines (e.g., KNIME) to merge docking scores with experimental IC₅₀. Bayesian models quantify uncertainty in predictions. For neuroprotection, link ROS scavenging (in vitro) to in vivo behavioral outcomes in zebrafish .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine
Reactant of Route 2
(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.